3-Ethoxy-5-methyl-1H-pyrazole
Overview
Description
3-Ethoxy-5-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of an ethoxy group at the third position and a methyl group at the fifth position of the pyrazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
3 (5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Pharmacokinetics
The compound’s molecular weight is 12616 , which is within the optimal range for drug-like molecules, suggesting it may have favorable bioavailability.
Result of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Action Environment
It is known that the compound’s vapor can form explosive mixtures with air and can cause combustion or explosion when exposed to heat or flame .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-methyl-1H-pyrazole typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of an acid catalyst and heating to facilitate the formation of the pyrazole ring. The general reaction scheme is as follows:
- Ethyl acetoacetate reacts with hydrazine hydrate to form an intermediate hydrazone.
- Cyclization of the hydrazone intermediate under acidic conditions yields this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Hydropyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
3-Ethoxy-5-methyl-1H-pyrazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Comparison with Similar Compounds
3-Methyl-1H-pyrazole: Lacks the ethoxy group, which can affect its chemical reactivity and biological activity.
5-Ethoxy-1H-pyrazole: Lacks the methyl group, leading to differences in its physical and chemical properties.
3,5-Dimethyl-1H-pyrazole: Contains two methyl groups, which can alter its steric and electronic characteristics.
Uniqueness: 3-Ethoxy-5-methyl-1H-pyrazole is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-ethoxy-5-methyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-9-6-4-5(2)7-8-6/h4H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEKEMXHIRHCED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953893 | |
Record name | 3-Ethoxy-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3201-21-6 | |
Record name | 3-Methyl-5-ethoxypyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethoxy-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethoxy-3-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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